2-Methyl-6-nitronaphthalene 2-Methyl-6-nitronaphthalene
Brand Name: Vulcanchem
CAS No.: 54357-08-3
VCID: VC18439040
InChI: InChI=1S/C11H9NO2/c1-8-2-3-10-7-11(12(13)14)5-4-9(10)6-8/h2-7H,1H3
SMILES:
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol

2-Methyl-6-nitronaphthalene

CAS No.: 54357-08-3

Cat. No.: VC18439040

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-nitronaphthalene - 54357-08-3

Specification

CAS No. 54357-08-3
Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
IUPAC Name 2-methyl-6-nitronaphthalene
Standard InChI InChI=1S/C11H9NO2/c1-8-2-3-10-7-11(12(13)14)5-4-9(10)6-8/h2-7H,1H3
Standard InChI Key STVPPZVCZQZHLW-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Methyl-6-nitronaphthalene consists of a naphthalene backbone—a fused bicyclic aromatic hydrocarbon—with a methyl (-CH₃) group at the 2-position and a nitro (-NO₂) group at the 6-position (Figure 1). This substitution pattern introduces steric and electronic effects that influence reactivity and intermolecular interactions. The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing further electrophilic substitutions to specific positions, while the methyl group contributes to hydrophobic interactions .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number54357-08-3
Molecular FormulaC11H9NO2\text{C}_{11}\text{H}_9\text{NO}_2
Molecular Weight187.195 g/mol
Density1.234 g/cm³
Boiling Point335.1°C (760 mmHg)
Flash Point163.2°C
Exact Mass187.063 g/mol
Polar Surface Area (PSA)45.82 Ų
LogP (Partition Coefficient)3.58

The compound’s high boiling point and density reflect strong intermolecular van der Waals forces and dipole-dipole interactions from the nitro group. Its LogP value of 3.58 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over water .

Synthesis and Optimization Strategies

Nitration of Methyl-Substituted Naphthalenes

The primary route to 2-methyl-6-nitronaphthalene involves nitrating 2-methylnaphthalene. Traditional methods use mixed acids (HNO₃/H₂SO₄), but recent advancements employ fuming nitric acid (95%) with zeolite catalysts (e.g., modified ZSM-5) under mild conditions (25–40°C, atmospheric pressure) . This approach minimizes waste acid generation and improves regioselectivity, achieving yields up to 94% .

Table 2: Comparative Synthesis Methods

MethodCatalystTemperatureYield
Fuming HNO₃ZSM-5 Zeolite25°C94%
Mixed Acid (H₂SO₄/HNO₃)None50°C84%
Friedel-Crafts AlkylationAlCl₃0°C78%

Mechanistic Insights

Nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO2+\text{NO}_2^+) attacks the electron-rich aromatic ring. The methyl group’s ortho/para-directing effect and steric hindrance at the 1-position favor nitration at the 6-position. Computational studies suggest that zeolite catalysts stabilize transition states, enhancing regioselectivity and reducing byproducts like 1-methyl-5-nitronaphthalene .

Industrial Applications and Derivatives

Intermediate in Organic Synthesis

2-Methyl-6-nitronaphthalene is a key precursor in synthesizing:

  • Dyes and Pigments: Reduction of the nitro group yields amino derivatives, which undergo diazotization and coupling reactions to form azo dyes .

  • Pharmaceuticals: Catalytic hydrogenation produces 2-methyl-6-aminonaphthalene, a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) .

  • Agrochemicals: Functionalization with sulfonyl groups generates herbicides and insecticides .

Challenges in Scalability

Industrial adoption is limited by:

  • Regioselectivity Issues: Competing nitration at the 1- and 8-positions reduces process efficiency.

  • Catalyst Deactivation: Zeolite pores may clog with byproducts, necessitating frequent regeneration .

  • Waste Management: Residual nitric acid requires neutralization, increasing production costs .

Recent Advances and Future Directions

Catalytic Innovations

De et al. (2013) demonstrated asymmetric catalysis using chiral phosphoric acids to enantioselectively functionalize 2-methyl-6-nitronaphthalene, enabling access to chiral amine derivatives . Similarly, Bianchi et al. (2005) optimized solvent-free nitration, reducing reaction times by 40% .

Computational Modeling

Density functional theory (DFT) studies predict that electron-donating substituents at the 4-position could enhance nitration rates by 20%, guiding future synthetic designs .

Sustainability Initiatives

Green chemistry approaches, such as photocatalytic nitration using visible light and recoverable ionic liquids, aim to replace traditional acid-based methods .

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